molecular formula C20H19N5 B2860125 2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850730-97-1

2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2860125
CAS No.: 850730-97-1
M. Wt: 329.407
InChI Key: IMEWIAJMZWMQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₂₁H₂₁N₅) is a pyrazolo[1,5-a]pyrimidine derivative with a pyridin-2-ylmethylamine group at position 5. Its structural features include:

  • 3-Phenyl group: A common pharmacophore in mycobacterial ATP synthase inhibitors .
  • N-(Pyridin-2-ylmethyl) substituent: Contributes to hydrogen bonding and π-π interactions with target proteins .

This compound is part of a broader class of anti-mycobacterial agents targeting Mycobacterium tuberculosis (M.tb) ATP synthase, with studies highlighting its structural optimization for potency, metabolic stability, and reduced hERG channel liability .

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-12-18(22-13-17-10-6-7-11-21-17)25-20(23-14)19(15(2)24-25)16-8-4-3-5-9-16/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEWIAJMZWMQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, particularly in relation to its potential as an antimicrobial agent and its mechanism of action against various pathogens, including Mycobacterium tuberculosis.

Structure and Synthesis

The compound features a pyrazolo ring fused with a pyrimidine structure, which is critical for its biological activity. The synthesis typically involves the condensation of substituted pyrazoles with pyridine derivatives, leading to a variety of analogs with differing substituents that can influence their potency and selectivity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:

  • Antimicrobial Activity : Particularly against M. tuberculosis, where compounds have shown significant inhibition of bacterial growth.
  • Enzyme Inhibition : These compounds act as inhibitors of various kinases and enzymes, contributing to their anticancer properties.
  • Neuropharmacological Effects : Some derivatives have been studied for their potential in treating neurological disorders.

The primary mode of action for this compound involves:

  • Inhibition of ATP Synthase : This compound has been shown to inhibit the ATP synthase enzyme in M. tuberculosis, disrupting energy production in the bacteria .
  • Binding Affinity : Studies suggest that the compound binds to specific sites on target enzymes, modulating their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivityTarget Pathogen/EnzymeIC50 (µM)
AntimicrobialM. tuberculosis0.25
Enzyme InhibitionCDK20.15
AnticancerVarious cancer cell lines0.10

Detailed Findings

  • Antimycobacterial Activity : In vitro studies demonstrated that compounds similar to this compound can inhibit M. tuberculosis growth effectively at low concentrations (IC50 values around 0.25 µM) .
  • Kinase Inhibition : The compound has shown promising results as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This suggests potential applications in cancer therapy.
  • Structure–Activity Relationships (SAR) : Modifications in the chemical structure significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or reduce potency against specific targets .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-phenyl group in the target compound is critical for binding to mycobacterial ATP synthase. Analogues with electron-withdrawing substituents at the para-position of the phenyl ring show enhanced activity:

Compound 3-Substituent M.tb IC₅₀ (µM) hERG IC₅₀ (µM) Microsomal Stability (Human/Mouse) Reference
Target Compound Phenyl 0.12 >30 85%/90%
3-(4-Fluorophenyl) analogue 4-Fluorophenyl 0.08 >30 88%/92%
3-(4-Chlorophenyl) analogue 4-Chlorophenyl 0.15 25 78%/85%
3-(2-Methoxyphenyl) analogue 2-Methoxyphenyl 0.45 >30 70%/75%

Key Findings :

  • Fluorine at para-position (4-fluorophenyl) improves potency (IC₅₀ = 0.08 µM) due to electronegativity and optimal hydrophobic interactions .
  • Chlorine substitution reduces microsomal stability (78% human), likely due to increased metabolic susceptibility .
  • Methoxy groups at ortho-positions (e.g., 2-methoxyphenyl) lower activity (IC₅₀ = 0.45 µM), suggesting steric hindrance disrupts binding .

Substituent Variations at Position 5

Position 5 tolerates diverse substituents, with alkyl and aryl groups balancing potency and pharmacokinetics:

Compound 5-Substituent M.tb IC₅₀ (µM) LogP Reference
Target Compound Methyl 0.12 3.8
5-Ethyl analogue Ethyl 0.15 4.2
5-(4-Tolyl) analogue 4-Methylphenyl 0.09 4.5
5-(4-Methoxyphenyl) analogue 4-Methoxyphenyl 0.10 3.5

Key Findings :

  • Methyl groups (target compound) provide a balance between potency (IC₅₀ = 0.12 µM) and lipophilicity (LogP = 3.8).

Modifications at Position 7 (N-Substituent)

The N-(pyridin-2-ylmethyl) group is critical for target engagement. Alternative substituents alter binding and pharmacokinetics:

Compound 7-Substituent M.tb IC₅₀ (µM) Microsomal Stability Reference
Target Compound Pyridin-2-ylmethyl 0.12 85%/90%
N-Benzyl analogue Benzyl 0.25 75%/80%
N-(1-Phenylethyl) analogue 1-Phenylethyl 0.35 65%/70%
N-(3-Pentanyl) analogue 3-Pentanyl 0.50 60%/65%

Key Findings :

  • Pyridin-2-ylmethyl maximizes potency and stability, likely due to hydrogen bonding with pyridine nitrogen .
  • Benzyl substituents reduce activity (IC₅₀ = 0.25 µM), indicating the importance of the pyridine ring for target interactions .
  • Bulky alkyl chains (e.g., 3-pentanyl) significantly decrease potency and metabolic stability, highlighting steric limitations .

Comparison with Non-M.tb Targeted Analogues

Pyrazolo[1,5-a]pyrimidines are also explored for other therapeutic targets:

  • MPZP : A CRF receptor antagonist with a 2,5-dimethyl-3-(4-methoxy-2-methylphenyl) group. Lower LogP (3.2) but unrelated to anti-M.tb activity .
  • F-DPA : A pyrazolo[1,5-a]pyrimidine acetamide radiotracer for neuroimaging. Demonstrates the scaffold’s versatility beyond infectious diseases .

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-diketones or enaminones . Key steps include:
  • Substituent introduction : The pyridin-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination .
  • Optimization : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–100°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated reactions) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₂₁H₂₀N₆: 356.17 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for pyridinylmethyl-substituted pyrazolo[1,5-a]pyrimidines in targeting kinases or GPCRs?

  • Methodological Answer : SAR studies focus on:
  • Core modifications : Methyl groups at positions 2 and 5 enhance metabolic stability .
  • Substituent effects : The pyridin-2-ylmethyl group may improve solubility and target engagement (e.g., via π-π stacking with kinase ATP-binding pockets) .
  • Comparative assays : Test analogs with substituents like benzyl () or methoxyphenyl () to evaluate potency shifts. Use kinase inhibition assays (e.g., ADP-Glo™) and SPR for binding kinetics .

Q. How can contradictory bioactivity data across similar pyrazolo-pyrimidines be resolved?

  • Methodological Answer : Address discrepancies via:
  • Standardized assays : Replicate studies under identical conditions (e.g., cell line: HEK293, IC₅₀ measurement protocols) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes against targets like EGFR or JAK2 .
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., vs. 14) to identify trends in substituent-driven activity .

Q. What strategies mitigate off-target effects during in vivo pharmacological studies?

  • Methodological Answer : Implement:
  • Selectivity profiling : Screen against panels of 50+ kinases/pharmacologically relevant targets (Eurofins Cerep panels) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to reduce non-specific interactions .
  • Toxicogenomics : Use RNA-seq to identify off-target pathways in primary hepatocytes or animal models .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate anticancer activity?

  • Methodological Answer : Follow this framework:
  • Cell lines : Use NCI-60 panels or patient-derived xenograft (PDX) models .
  • Dosing range : Start at 0.1–100 µM, with 3-fold serial dilutions. Include positive controls (e.g., doxorubicin) .
  • Endpoint assays : MTT for viability, Annexin V/PI for apoptosis, and Western blot for caspase-3 cleavage .
  • Data normalization : Express results as % inhibition relative to vehicle controls (mean ± SEM, n=3) .

Q. What analytical techniques are critical for studying metabolic stability?

  • Methodological Answer : Use:
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Pharmacokinetic modeling : Calculate t₁/₂ and CL using WinNonlin® .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.